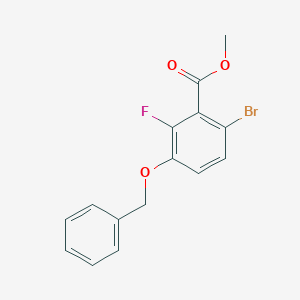

Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-fluoro-3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKQWSWFAKSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, several logical disconnections can be proposed to outline potential synthetic routes.

The primary disconnections for the target molecule are:

C-O Bond of the Ester: A disconnection of the methyl ester bond suggests the immediate precursor is 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid, which can be formed via an esterification reaction with methanol (B129727). This is a common and reliable transformation.

C-O Bond of the Ether: The benzyloxy group can be disconnected, leading to methyl 6-bromo-2-fluoro-3-hydroxybenzoate and a benzylating agent like benzyl (B1604629) bromide. This points towards a Williamson ether synthesis.

Aromatic C-Br Bond: Disconnecting the carbon-bromine bond suggests that a bromination reaction on a precursor like methyl 3-(benzyloxy)-2-fluorobenzoate could be a viable step. The directing effects of the existing fluoro and benzyloxy groups would be critical for achieving the correct regioselectivity.

Aromatic C-F Bond: While direct fluorination can be challenging, this disconnection points to precursors that could be synthesized from simpler starting materials, where the fluorine is introduced early in the sequence.

Based on these disconnections, a plausible forward synthesis would involve constructing a halogenated and hydroxylated benzoic acid core, followed by etherification and esterification.

Precursor Synthesis and Functional Group Interconversions

The assembly of the core structure of this compound relies on the sequential and controlled synthesis of key precursors and the interconversion of functional groups.

The synthesis of halogenated benzoic acid derivatives serves as the foundational step. A key precursor could be a di-halogenated benzoic acid or a fluoro-hydroxybenzoic acid.

Synthesis of 2-Bromo-6-fluorobenzoic Acid: One potential starting point is 2-bromo-6-fluorobenzoic acid. A documented synthesis for this compound begins with o-fluorobenzonitrile, which undergoes a sequence of nitration, nitro group reduction, bromination, diazo-deamination, and finally, hydrolysis of the nitrile group to a carboxylic acid. google.comchemicalbook.comchemicalbook.com

Synthesis of Fluoro-hydroxybenzoic Acids: Alternatively, a fluoro-hydroxybenzoic acid could be prepared. For instance, 4-fluoro-2-hydroxybenzoic acid can be synthesized from 2,4-difluorobenzoic acid by reacting it with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com Similarly, 3-hydroxy-4-fluorobenzoic acid can be synthesized from 4-fluorophenol (B42351) through a carboxylation reaction. google.com While these are not the exact precursors, the methodologies illustrate standard approaches to creating such substituted aromatic cores.

The strategic choice of which halogen or functional group to introduce first is crucial and depends on the directing effects of the substituents to ensure the correct final arrangement.

The introduction of the benzyloxy group is typically accomplished via the Williamson ether synthesis. jk-sci.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl chloride or benzyl bromide. masterorganicchemistry.comresearchgate.net

For the synthesis of the target molecule, the precursor methyl 6-bromo-2-fluoro-3-hydroxybenzoate would be treated with a base to deprotonate the phenolic hydroxyl group. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. jk-sci.comfrancis-press.com The subsequent addition of benzyl bromide would yield the desired benzyloxy ether. The reaction conditions are generally mild, but care must be taken as tertiary or sterically hindered alkyl halides are prone to elimination reactions. jk-sci.com

| Reaction | Reagents | Typical Conditions | Reference |

| Williamson Ether Synthesis | Phenol (B47542) Precursor, Benzyl Halide, Base | K₂CO₃, Acetone, Reflux | researchgate.net |

| Phenol Precursor, Benzyl Halide, Base | NaH, DMF, Room Temp | jk-sci.com |

The final step in one of the proposed retrosynthetic routes is the conversion of the carboxylic acid to a methyl ester. The most common method for this is the Fischer esterification. academicpublishers.orgusm.myusm.my This acid-catalyzed reaction involves refluxing the carboxylic acid precursor, such as 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid, in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). usm.my

A major challenge in Fischer esterification is that it is an equilibrium-limited reaction. usm.my To drive the reaction towards the product, water must be removed, or a large excess of the alcohol reactant must be used. Recent advancements have utilized sealed-vessel microwave conditions to improve yields and significantly reduce reaction times compared to conventional heating methods. academicpublishers.orgusm.mysemanticscholar.org Studies have shown that optimizing temperature and the timed addition of the acid catalyst can overcome equilibrium limitations, even in a closed system. usm.myusm.my

| Method | Catalyst | Solvent | Key Features | Reference |

| Conventional Fischer | H₂SO₄ | Excess Methanol | Equilibrium-driven; requires water removal or excess alcohol. | usm.my |

| Microwave-Assisted | H₂SO₄ | Methanol | Reduced reaction times and enhanced yields. | academicpublishers.orgusm.my |

| Ti₃AlC₂ Ceramic | Ti₃AlC₂/SO₄²⁻ | Ethanol (B145695) | High conversion and selectivity under specific conditions. | researchgate.net |

Direct Synthetic Pathways to this compound

While a stepwise approach involving sequential functional group installation is robust, direct pathways that form multiple bonds or introduce key fragments in a single step are highly desirable for route optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netnih.gov While it is most famously used for creating biaryl systems, its application can be envisioned in the synthesis of complex molecules like the target compound, particularly for constructing the substituted aromatic core.

A hypothetical Suzuki-Miyaura strategy could involve coupling a di-halogenated precursor with an appropriate boronic acid or ester. For example, a precursor such as methyl 2,6-dibromo-3-fluorobenzoate could potentially undergo a selective coupling reaction with a benzyloxy-substituted boronic acid. However, controlling the regioselectivity of the coupling on a polysubstituted ring can be challenging.

The key components of a Suzuki-Miyaura reaction are:

The Organic Halide: Aryl bromides are common substrates.

The Organoboron Reagent: Arylboronic acids or their pinacol (B44631) esters are stable and widely used. acs.org

The Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., PPh₃, Ad₂PnBu) is typical. core.ac.uk

The Base: A base such as K₂CO₃, K₃PO₄, or LiOtBu is required to activate the organoboron species for transmetalation. acs.orgcore.ac.uk

While no specific literature detailing a Suzuki-Miyaura synthesis for this compound is available, the versatility of this reaction allows for the logical design of such a pathway. For instance, a one-pot sequential Suzuki–Miyaura reaction could be developed to introduce different substituents onto a polyhalogenated aromatic ring, providing a convergent and efficient route. acs.org

| Component | Example | Function | Reference |

| Electrophile | Aryl Bromide/Chloride | Provides one part of the C-C bond. | acs.org |

| Nucleophile | Arylboronic acid/ester | Provides the other part of the C-C bond. | acs.orgcore.ac.uk |

| Catalyst | Pd(OAc)₂ / Ad₂PnBu | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | core.ac.uk |

| Base | LiOtBu, K₃PO₄ | Activates the boronic acid for transmetalation. | acs.orgcore.ac.uk |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation represents a powerful and direct method for introducing a carbonyl group into an organic molecule, making it a highly relevant strategy for the synthesis of the methyl ester moiety in this compound. This reaction typically involves the coupling of an aryl halide with carbon monoxide and an alcohol, in this case, methanol.

A plausible synthetic route could involve the carbonylation of a precursor such as 1,3-dibromo-4-(benzyloxy)-2-fluorobenzene. A key challenge in such a reaction would be achieving regioselectivity, ensuring that carbonylation occurs at the desired position. The reaction conditions, including the choice of palladium catalyst, ligand, and CO pressure, are crucial for achieving high yields and selectivity. mdpi.com While numerous palladium-catalyzed carbonylation methods have been developed for various aryl halides, catalyst optimization is often necessary, as improving one step of the catalytic cycle (like oxidative addition) can sometimes hinder another (like reductive elimination). nih.govacs.org

The reaction is typically carried out using a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) in combination with a phosphine ligand. The choice of ligand can influence both the rate and selectivity of the carbonylation.

Table 2: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

| Entry | Palladium Source | Ligand | Base | Solvent | CO Pressure (atm) | Temperature (°C) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Methanol/Toluene (B28343) | 1-5 | 80-100 |

| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 10 | 110 |

| 3 | Pd(dba)₂ | Xantphos | DIPEA | Dioxane | 1-10 | 100 |

| 4 | Pd/C | - | NaOAc | Methanol | 5 | 90 |

Note: This table provides examples of typical conditions used for the methoxycarbonylation of aryl bromides. The specific conditions would require optimization for the target substrate.

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

Lewis Acid Catalysis in Benzyloxy Group Introduction

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This is typically achieved via a Williamson ether synthesis, where a hydroxylated precursor (e.g., methyl 6-bromo-2-fluoro-3-hydroxybenzoate) is treated with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

While strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used, Lewis acids can also play a role in modulating the reactivity and selectivity of such transformations. For instance, a Lewis acid could be employed to activate the hydroxyl group or to coordinate with the halide, facilitating its departure. However, the more common application of Lewis acids in relation to benzyl groups is for their removal (deprotection). Their use in the introduction of a benzyloxy group is less standard but could be envisioned in specific contexts, for example, to control regioselectivity in a molecule with multiple hydroxyl groups.

Transition Metal Catalysis for Aromatic Substitutions

The synthesis of a polysubstituted aromatic ring like that in this compound relies heavily on transition metal catalysis. nih.gov Palladium, copper, and nickel are the most common metals employed for creating the necessary carbon-carbon and carbon-heteroatom bonds with high precision. nih.govdntb.gov.ua

Beyond the specific Buchwald-Hartwig and carbonylation reactions discussed, other transition metal-catalyzed processes are essential for constructing the required substitution pattern. For example, Suzuki or Stille couplings could be used to introduce other carbon-based functional groups if desired, while copper-catalyzed reactions (Ullmann-type couplings) offer an alternative for C-N and C-O bond formation. nih.gov The development of these catalytic systems has provided chemists with a versatile toolkit to build complex molecules from simpler, readily available starting materials. nih.govorganic-chemistry.org The choice of catalyst, ligand, solvent, and base allows for fine-tuning of the reaction to favor the desired product, even in the presence of multiple reactive sites.

Table 3: Overview of Applicable Transition Metal-Catalyzed Aromatic Substitution Reactions

| Reaction Name | Metal | Bond Formed | Typical Substrates |

| Buchwald-Hartwig Amination | Pd | C-N | Aryl halides, amines |

| Suzuki Coupling | Pd | C-C | Aryl halides, boronic acids |

| Heck Coupling | Pd | C-C | Aryl halides, alkenes |

| Ullmann Condensation | Cu | C-O, C-N | Aryl halides, alcohols, amines |

| Carbonylation | Pd | C-C(O) | Aryl halides, CO, nucleophiles |

Chemical Transformations and Reactivity Profiles of Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate

Reactivity of the Benzylic Ether Linkage

The benzyloxy group serves as a common protecting group for phenols in organic synthesis. Its reactivity is centered around its cleavage to reveal the phenol (B47542) and potential modifications at the benzylic carbon.

Cleavage and Deprotection Strategies

One of the most common methods for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis . This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is generally clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct.

For molecules containing functional groups sensitive to reduction, such as alkenes or alkynes, alternative methods are necessary. Strong acids , such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. The reaction with BCl₃ proceeds at low temperatures and can be highly chemoselective. Another approach involves oxidative cleavage . Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with photoirradiation, to remove the benzyl group.

Table 1: Predicted Deprotection Strategies for Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate

| Method | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297) | Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | High efficiency, but may also reduce other functional groups. |

| Acidic Cleavage | BCl₃ in dichloromethane (B109758) at low temperatures (e.g., -78°C to 0°C) | Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | Effective for substrates with acid-stable functional groups. |

| Oxidative Cleavage | DDQ, with or without photoirradiation, in a solvent like acetonitrile/water | Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | Useful when reductive or strongly acidic conditions are not suitable. |

Functionalization at the Benzylic Position

While less common than cleavage, the benzylic position is susceptible to radical-mediated functionalization. However, this is often less predictable and can lead to a mixture of products. For the purpose of this article, the focus remains on the more established transformations of the aromatic core.

Transformations Involving the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine on the aromatic ring provides opportunities for selective transformations. The bromine atom is generally more reactive in cross-coupling and halogen-metal exchange reactions, while the fluorine atom can participate in nucleophilic aromatic substitution, especially given its position relative to the electron-withdrawing ester group.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The bromine substituent at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl structures.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne. This reaction is typically catalyzed by both palladium and copper complexes and requires a base.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Table 2: Predicted Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-(benzyloxy)-2-fluoro-6-phenylbenzoate |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 3-(benzyloxy)-2-fluoro-6-(phenylethynyl)benzoate |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl (E)-3-(benzyloxy)-2-fluoro-6-styrylbenzoate |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methyl ester group at the 1-position. In SNAr reactions, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, fluorine), and the negative charge of the intermediate is stabilized by the electron-withdrawing group. Fluorine is an excellent leaving group in this context.

Table 3: Predicted Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Conditions | Expected Product |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727), heat | Methyl 3-(benzyloxy)-6-bromo-2-methoxybenzoate |

| Ammonia (B1221849) (NH₃) | In a polar aprotic solvent (e.g., DMSO), heat | Methyl 2-amino-3-(benzyloxy)-6-bromobenzoate |

| Alkylthiolate (e.g., NaSMe) | In a polar aprotic solvent (e.g., DMF) | Methyl 3-(benzyloxy)-6-bromo-2-(methylthio)benzoate |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. The bromine atom is significantly more reactive than fluorine in this type of transformation. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in the selective exchange of the bromine atom to form an aryllithium species. This highly reactive intermediate can then be quenched with an electrophile.

Table 4: Predicted Halogen-Metal Exchange and Quenching of this compound

| Electrophile | Reagents and Conditions | Expected Product |

|---|---|---|

| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78°C; 2. CO₂; 3. H₃O⁺ | 2-(Benzyloxy)-5-fluoro-3-(methoxycarbonyl)benzoic acid |

| Formaldehyde (HCHO) | 1. n-BuLi, THF, -78°C; 2. HCHO; 3. H₃O⁺ | Methyl 3-(benzyloxy)-2-fluoro-6-(hydroxymethyl)benzoate |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78°C; 2. DMF; 3. H₃O⁺ | Methyl 3-(benzyloxy)-2-fluoro-6-formylbenzoate |

Reactions of the Methyl Ester Moiety

The methyl ester group in this compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, and heat would facilitate the hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Saponification: Alternatively, saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in a water/alcohol mixture would yield the carboxylate salt. Subsequent acidification would then produce the free carboxylic acid. Due to the steric hindrance from the ortho-bromo and fluoro substituents, elevated temperatures or prolonged reaction times might be necessary to achieve high yields.

| Reaction | Reagents | Product |

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), Heat | 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid |

| Saponification | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid |

Transesterification Processes

Transesterification offers a method to convert the methyl ester into other esters. This process is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: By refluxing a solution of the methyl ester in an excess of another alcohol (e.g., ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid), the corresponding ethyl ester can be formed. The large excess of the new alcohol drives the equilibrium towards the desired product.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the desired ester (e.g., sodium ethoxide for transesterification to an ethyl ester), can also be employed. This method is generally faster and occurs at lower temperatures than the acid-catalyzed process.

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | H₂SO₄ (cat.) | Ethyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate |

| Propanol | NaOPr (cat.) | Propyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate |

| Butanol | H₂SO₄ (cat.) | Butyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate |

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester can serve as a precursor for the synthesis of amides and other carboxylic acid derivatives.

Amidation: Direct reaction of the methyl ester with ammonia or primary or secondary amines to form amides is possible, though often slow. The process can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., to an acyl chloride or using coupling agents like DCC) before being treated with the amine.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)-6-bromo-2-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction with Grignard Reagents: Treatment with Grignard reagents (RMgX) would lead to the formation of tertiary alcohols, where two identical 'R' groups from the Grignard reagent add to the carbonyl carbon.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Phenyl Ring

The benzene (B151609) ring of this compound is substituted with groups that have competing directing effects in electrophilic aromatic substitution (EAS) reactions.

The directing influence of the substituents is as follows:

-OCH₂Ph (benzyloxy): Strongly activating and ortho, para-directing.

-Br (bromo): Deactivating but ortho, para-directing.

-F (fluoro): Deactivating but ortho, para-directing.

-COOCH₃ (methyl ester): Strongly deactivating and meta-directing.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the C4 position.

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-(benzyloxy)-6-bromo-2-fluorobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4,6-dibromo-3-(benzyloxy)-2-fluorobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-acyl-3-(benzyloxy)-6-bromo-2-fluorobenzoate |

Radical Reactions and Photochemical Transformations

The structure of this compound suggests potential for radical and photochemical reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, different NMR experiments can map out the carbon skeleton, identify the chemical environment of each atom, and establish through-bond and through-space connectivities.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide primary information about the molecular structure. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon framework.

In Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluorobenzoate and the benzyl (B1604629) rings, as well as singlets for the methoxy (B1213986) (-OCH₃) and benzylic (-OCH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents (F, Br, O, C=O).

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The hybridization state is clear, with sp² carbons appearing in the aromatic region (typically 110-160 ppm) and the carbonyl carbon at a significantly downfield shift ( >160 ppm), while the sp³ carbons of the methoxy and benzylic groups appear in the upfield region.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -OCH₃ | 3.8 - 3.9 | Singlet | 3H | Methyl ester protons |

| -OCH₂- | 5.1 - 5.2 | Singlet | 2H | Benzylic protons |

| H-4, H-5 | 7.0 - 7.5 | Multiplet | 2H | Protons on the bromofluorobenzoate ring |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -OCH₃ | 52 - 53 | Methyl ester carbon |

| -OCH₂- | 70 - 72 | Benzylic carbon |

| Aromatic C's | 110 - 160 | Carbons of both aromatic rings |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the one fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent aromatic protons (³JHF) would confirm its position relative to the other substituents. The chemical shift for fluoro-aromatic compounds typically falls between -60 and -172 ppm. researchgate.net

Expected ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would show correlations between the H-4 and H-5 protons on the benzoate (B1203000) ring and among the ortho, meta, and para protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It is invaluable for assigning the signals of the aromatic carbons based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular fragments. Key correlations would be expected from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O), and from the benzylic protons (-OCH₂) to the C-3 of the benzoate ring and the ipso-carbon of the benzyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the proximity of the benzylic protons to the aromatic protons on the benzyl ring and potentially to the H-4 proton of the benzoate ring, confirming the conformation of the benzyloxy group.

Predicted Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Nucleus (¹H or ¹³C) | Information Yielded |

|---|---|---|---|

| COSY | H-4 ↔ H-5 | ¹H | Confirms adjacency of protons on the benzoate ring. |

| Benzyl H(ortho) ↔ Benzyl H(meta) | ¹H | Confirms connectivity within the benzyl ring. | |

| HSQC | -OCH₃ ↔ C of -OCH₃ | ¹³C | Assigns the methyl carbon. |

| -OCH₂- ↔ C of -OCH₂- | ¹³C | Assigns the benzylic carbon. | |

| H-4, H-5 ↔ C-4, C-5 | ¹³C | Assigns specific aromatic carbons. | |

| HMBC | -OCH₃ → C=O | ¹³C | Confirms the methyl ester group. |

| -OCH₂- → C-3 (benzoate ring) | ¹³C | Confirms the ether linkage position. | |

| H-4 → C-6, C-2 | ¹³C | Confirms relative positions on the benzoate ring. |

| NOESY | -OCH₂- ↔ Benzyl H(ortho) | ¹H | Confirms spatial proximity within the benzyloxy group. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, which can be used to determine its elemental formula. researchgate.netyoutube.com For this compound (C₁₅H₁₂BrFO₃), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.orgjove.com This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (the M+ and M+2 peaks). researchgate.net

Predicted HRMS Data for C₁₅H₁₂BrFO₃

| Ion | Isotope | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺ | ⁷⁹Br | 337.9981 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample (GC) and then provides structural identification of the separated components (MS). It is an effective method for assessing the purity of a sample and identifying any volatile impurities.

During MS analysis, the molecular ion of this compound will undergo fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule would include:

Benzylic Cleavage: Cleavage of the C-O bond of the ether is highly favorable, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺), which is a very common and stable fragment observed at m/z 91.

Loss of Methoxy Radical: Cleavage of the ester can result in the loss of ·OCH₃ (31 Da).

Loss of Bromine: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (79 or 81 Da). youtube.com

Plausible GC-MS Fragmentation Pathways

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 338/340 | [M]⁺ | [C₁₅H₁₂BrFO₃]⁺ |

| 307/309 | [M - OCH₃]⁺ | [C₁₄H₉BrFO₂]⁺ |

| 259 | [M - Br]⁺ | [C₁₅H₁₂FO₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the identification and quantification of non-volatile impurities in pharmaceutical intermediates and active pharmaceutical ingredients. chimia.ch For a compound such as this compound, impurity profiling by LC-MS is critical to ensure the quality, safety, and consistency of the final product. researchgate.net The method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, allowing for the detection of trace-level impurities. researchgate.net

The analysis typically employs reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques are ideal for analyzing thermally labile and non-volatile molecules like the target compound and its potential impurities without causing significant fragmentation. chimia.ch

Potential impurities in this compound can originate from various sources, including the starting materials, synthetic by-products, intermediates, or degradation products. A plausible synthetic route involves the benzylation of a methyl 6-bromo-2-fluoro-3-hydroxybenzoate precursor. Based on this, a profile of potential process-related impurities can be hypothesized.

Interactive Table: Potential Non-Volatile Impurities in this compound

| Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Source |

| Methyl 6-bromo-2-fluoro-3-hydroxybenzoate | C₈H₆BrFO₃ | 249.04 | Unreacted starting material |

| 3-(Benzyloxy)-6-bromo-2-fluorobenzoic acid | C₁₄H₁₀BrFO₃ | 325.13 | Hydrolysis of the methyl ester |

| Benzyl Bromide | C₇H₇Br | 171.03 | Excess benzylation reagent |

| Dibenzyl ether | C₁₄H₁₄O | 198.26 | By-product from benzylation reagent |

| 6-Bromo-2-fluoro-3-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.01 | Hydrolysis of starting material |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques provide a characteristic fingerprint, confirming the presence of its key structural components.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Aromatic esters, like the compound , exhibit a set of characteristic absorption bands. spectroscopyonline.com The most prominent peak is the carbonyl (C=O) stretch of the ester group, which is expected in the 1715-1730 cm⁻¹ region. spectroscopyonline.comlibretexts.org The C-O stretching vibrations of the ester and the benzyl ether groups typically produce strong bands in the 1000-1310 cm⁻¹ fingerprint region. spectroscopyonline.com Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1400-1600 cm⁻¹ range. orgchemboulder.com The presence of halogen substituents is also detectable; the C-F stretch gives a strong band, typically in the 1150-1250 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It measures the inelastic scattering of monochromatic light. Aromatic rings generally produce strong Raman signals. The C=C ring stretching modes are particularly intense, appearing around 1580-1610 cm⁻¹. researchgate.net While the carbonyl (C=O) stretch is visible, it is typically less intense in Raman than in IR spectra. Symmetrical vibrations and bonds involving heavier atoms often give rise to strong Raman signals, making it a useful tool for observing the skeletal vibrations of the substituted benzene (B151609) ring.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic Ring | C-H stretch | 3030 - 3100 | 3030 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 (multiple bands) | 1580 - 1610 (often strong) |

| Ester | C=O stretch | 1715 - 1730 (strong) | 1715 - 1730 (weak to medium) |

| Ester / Ether | C-O stretch | 1000 - 1310 (strong, complex) | Medium to weak |

| Fluoro-substituent | C-F stretch | 1150 - 1250 (strong) | Medium |

| Bromo-substituent | C-Br stretch | < 700 | Strong |

| Methylene (benzyl) | C-H stretch | 2850 - 2960 | 2850 - 2960 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous structural confirmation of this compound, yielding exact bond lengths, bond angles, and torsional angles.

As of this writing, a search of publicly available crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound (CAS No. 2379321-52-3). appchemical.com

However, if a single-crystal X-ray diffraction experiment were to be performed, it would provide invaluable insights into the molecule's solid-state conformation. Key structural questions that could be answered include:

Planarity: The degree of planarity of the fluorobenzoate ring and the orientation of the methyl ester group relative to the ring. Studies on related substituted benzoic acids show that bulky ortho-substituents can force the carboxylic or ester group out of the plane of the aromatic ring. nih.gov

Conformation of the Benzyl Ether: The torsional angles defining the orientation of the benzyl group relative to the benzoate ring (i.e., the C-O-C-C dihedral angles).

Intermolecular Interactions: The analysis of the crystal packing would reveal non-covalent interactions such as π-π stacking between aromatic rings, halogen bonding (involving the bromine atom), and other dipole-dipole interactions that govern the solid-state architecture.

Interactive Table: Hypothetical X-ray Crystallography Data Profile

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsional Angles | Data on the conformation of flexible parts, such as the benzyloxy group. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions holding the crystal together. |

Computational Chemistry and Theoretical Studies of Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. aps.org

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can determine the most stable conformation (the lowest energy state) of Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting data would include precise bond lengths, bond angles, and dihedral angles. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

Note: This table represents the type of data that would be generated from a HOMO-LUMO analysis. No actual values are available in the literature for this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. An MEP map for this compound would identify the electron-rich oxygen atoms of the ester and ether groups as potential sites for electrophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., in the benzyloxy group), MD simulations can explore its conformational landscape. This analysis reveals the different shapes the molecule can adopt and the relative stabilities of these conformations. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules, providing insight into its solution-phase behavior and potential biological activity.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predicted values, when compared with experimental spectra, help in the assignment of signals to specific atoms within the molecule, confirming its structural integrity.

IR Vibrational Frequencies: Calculations can also determine the vibrational frequencies of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.netnist.gov Each vibrational mode is associated with a specific type of bond stretching, bending, or wagging. This analysis helps in identifying the functional groups present in the molecule. For this compound, characteristic frequencies for the C=O (ester), C-O (ether), C-F, and C-Br bonds would be calculated.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| C=O (Ester) | Stretching | Data not available |

| C-O-C (Ether) | Asymmetric Stretching | Data not available |

| C-F | Stretching | Data not available |

| C-Br | Stretching | Data not available |

Note: This table illustrates the expected output of an IR frequency calculation. No specific data is available for this compound.

Reaction Pathway Prediction and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states that connect reactants to products. For a molecule like this compound, this could involve studying its synthesis or its degradation pathways. By calculating the energy profile of a proposed reaction mechanism, chemists can understand its feasibility and kinetics. This analysis is crucial for optimizing reaction conditions and for predicting potential byproducts.

In Silico Assessment of Chemical Reactivity and Stability

Computational and theoretical studies are instrumental in predicting the chemical behavior of complex organic molecules. In the absence of extensive experimental data for this compound, in silico methods provide valuable insights into its reactivity and stability. These predictions are derived from fundamental principles of electronic effects, steric hindrance, and the known chemical properties of its constituent functional groups.

The reactivity of the aromatic ring in this compound is primarily governed by the interplay of the electronic effects of its four substituents: a bromine atom, a fluorine atom, a benzyloxy group, and a methyl ester group. These substituents modulate the electron density of the benzene (B151609) ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Electronic Effects of Substituents:

The electronic influence of each substituent can be categorized by its inductive and resonance effects.

Bromine (-Br): Similar to fluorine, bromine has a -I effect and a +R effect. Its larger size and lower electronegativity compared to fluorine result in a weaker inductive effect. It is also a deactivating group.

Benzyloxy (-OCH₂Ph): The ether oxygen has a strong +R effect due to its lone pairs of electrons, which delocalize into the aromatic ring, and a -I effect due to the oxygen's electronegativity. The +R effect typically dominates, making the benzyloxy group an activating group.

Methyl Ester (-COOCH₃): This group is strongly deactivating due to both a -I effect from the electronegative oxygen atoms and a significant -R effect, where the carbonyl group withdraws electron density from the ring through resonance.

The combination of these effects creates a complex pattern of electron distribution across the aromatic ring, which dictates the regioselectivity of potential reactions. Computational models, such as those based on density functional theory (DFT), can calculate molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies to predict the most likely sites for chemical reactions. nih.govnih.gov

Predicted Reactivity:

Based on the electronic properties of the substituents, the following reactivity patterns can be predicted for the aromatic ring:

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Benzene Ring | Predicted Reactivity | Rationale |

|---|---|---|

| C4 | Most likely site | Activated by the para-directing benzyloxy group and less sterically hindered than C2. |

| C2 | Possible site | Activated by the ortho-directing benzyloxy group, but sterically hindered by the adjacent fluorine and benzyloxy groups. |

Table 2: Predicted Susceptibility to Nucleophilic Aromatic Substitution

| Position on Benzene Ring | Predicted Reactivity | Rationale |

|---|---|---|

| C6 (attached to Bromine) | Most likely site | The strong electron-withdrawing effects of the adjacent fluorine and methyl ester groups make this carbon electron-deficient and susceptible to nucleophilic attack, facilitating the displacement of the bromide leaving group. |

The benzylic position (the CH₂ group in the benzyloxy substituent) also represents a site of enhanced reactivity. The stability of the resulting benzyl (B1604629) radical or carbocation, due to resonance with the adjacent phenyl ring, makes this position susceptible to free radical substitution and nucleophilic substitution reactions. wikipedia.org The C-H bonds at the benzylic position have a lower bond dissociation energy, contributing to this heightened reactivity. wikipedia.org

Chemical Stability:

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(benzyloxy)-6-bromo-2-fluorobenzoic acid and methanol (B129727). The rate of hydrolysis can be influenced by the steric hindrance and electronic effects of the neighboring groups.

Cleavage of the Benzyl Ether: The benzyl ether linkage can be cleaved under various conditions, including catalytic hydrogenation or by using strong acids. organic-chemistry.org

Halogen Reactivity: The carbon-bromine and carbon-fluorine bonds can be subject to cleavage, for instance, in organometallic reactions or under certain reductive conditions.

The thermal stability of the compound is expected to be relatively high, in line with other aromatic carboxylic acids and their esters. researchgate.net However, at elevated temperatures, decarboxylation could potentially occur, although this is generally more significant for the corresponding carboxylic acid. researchgate.net

Table 3: Summary of Key Functional Groups and Their Impact on Stability

| Functional Group | Potential Instability | Conditions |

|---|---|---|

| Methyl Ester | Hydrolysis | Acidic or basic conditions |

| Benzyl Ether | Cleavage | Catalytic hydrogenation, strong acids |

| Bromo Substituent | Nucleophilic displacement, reduction | Presence of strong nucleophiles or reducing agents |

Applications of Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate As a Synthetic Scaffold and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate makes it an important precursor for the synthesis of elaborate organic structures. Chemists can leverage the different reactivities of the bromo, fluoro, and ester groups to build molecular complexity in a controlled, stepwise manner. Halogenated benzoate (B1203000) derivatives, in general, are recognized as significant starting materials for biologically active compounds. researchgate.netdergipark.org.tr The synthesis of various fluorine-containing benzene (B151609) compounds is an area of significant research due to their wide applications. google.com

The presence of a fluorine atom on the aromatic ring is a key feature of this compound. Fluoroaromatic compounds are of great interest in medicinal chemistry and materials science because the fluorine atom can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability and binding affinity. This compound serves as a readily available building block for introducing a fluorinated phenyl ring into larger molecules. Synthetic methods for preparing related fluorobenzoic acid esters often involve multi-step reactions, highlighting their importance as intermediates for more complex targets. google.com

The reactive sites on this compound facilitate its use in cyclization reactions to form polycyclic and heterocyclic systems. While direct synthesis examples starting from this exact compound are proprietary or less documented in public literature, the synthesis of related structures provides a clear blueprint for its potential applications. For instance, benzyloxy-substituted aromatic precursors are commonly used to synthesize complex natural product analogs and other polycyclic systems like benzofurans and chromanes. mdpi.com The bromo and fluoro groups can be used to direct intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the original benzene core.

Development of Novel Ligands in Catalysis

In the field of catalysis, ligands are crucial for controlling the activity and selectivity of metal catalysts. The structure of this compound makes it an attractive starting material for the synthesis of novel ligands. The substituted benzene ring can serve as the backbone of the ligand, while its various functional groups provide attachment points for coordinating atoms (like phosphorus, nitrogen, or sulfur).

For example, the bromine atom can be replaced with a phosphine (B1218219) group via a coupling reaction. Alternatively, the ester group can be converted into an amide functionalized with a chelating group. The fluorine and benzyloxy groups can be used to fine-tune the electronic and steric properties of the resulting ligand, which in turn influences the performance of the catalyst it coordinates to. This tunability is essential for developing highly efficient and selective catalysts for specific chemical transformations.

Applications in Materials Science (e.g., Liquid Crystals, Polymer Synthesis)

The rigid and functionalized structure of this compound is well-suited for applications in materials science, particularly in the synthesis of liquid crystals. appchemical.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The design of liquid crystal molecules often requires a rigid core, flexible terminal chains, and specific polar groups to induce the desired mesomorphic behavior.

Fluorinated aromatic compounds are especially important in the development of liquid crystals with negative dielectric anisotropy, a key property for certain display technologies. beilstein-journals.org The core structure of this molecule, particularly after deprotection of the benzyloxy group to reveal a hydroxyl group, is similar to the central units used in bent-shaped liquid crystals. researchgate.net The presence of the fluorine atom and the potential for elongation at the bromo and ester positions make it a promising candidate for creating novel liquid crystalline materials. nycu.edu.tw

| Precursor Type | Resulting Material/Property | Reference |

| Fluorinated Bicyclohexane | Negative Dielectric Anisotropy | beilstein-journals.org |

| 3-Hydroxybenzoic Acid Derivatives | Bent-Shaped Liquid Crystals | researchgate.net |

| Bisnaphthyl Moieties | Banana-Shaped Liquid Crystals | nycu.edu.tw |

| Benzothiazole Esters | Nematic and Smectic Phases | uobasrah.edu.iq |

Scaffold for the Construction of Research Probes and Chemical Tools

In chemical biology and medicinal chemistry, a molecular scaffold is a core structure upon which other functional groups can be built to create specialized chemical tools. This compound is an ideal scaffold for constructing research probes. Its multiple, orthogonally reactive sites allow for the precise attachment of different moieties.

Future Directions and Emerging Research Avenues for Methyl 3 Benzyloxy 6 Bromo 2 Fluorobenzoate

Exploration of Novel Catalytic Transformations

The bromine atom on the aromatic ring of Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on leveraging this reactivity to create a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Prominent among these are the Suzuki-Miyaura and Mizoroki-Heck reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, could be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position. nih.govnih.gov The reaction conditions are generally mild and tolerant of various functional groups, making this an attractive strategy for late-stage functionalization. nih.gov Similarly, the Mizoroki-Heck reaction offers a pathway to introduce alkenyl substituents, providing access to stilbene-like structures and other conjugated systems. rsc.orgmdpi.comchem-station.com Research in this area would likely explore the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity with a variety of coupling partners.

Beyond these well-established methods, other palladium-catalyzed reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination could be explored. The Stille coupling would utilize organotin reagents, while the Sonogashira reaction would introduce alkyne moieties, opening pathways to linear, rigid structures. Buchwald-Hartwig amination would allow for the formation of C-N bonds, leading to a variety of aniline (B41778) derivatives. The interplay of the fluorine and benzyloxy substituents on the electronic properties of the aryl bromide will be a key factor in determining the reactivity and outcome of these transformations.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | 3-(benzyloxy)-2-fluoro-6-arylbenzoate derivative |

| Mizoroki-Heck | Alkene | 3-(benzyloxy)-2-fluoro-6-alkenylbenzoate derivative |

| Stille | Organostannane | 3-(benzyloxy)-2-fluoro-6-substituted benzoate (B1203000) derivative |

| Sonogashira | Terminal alkyne | 3-(benzyloxy)-2-fluoro-6-alkynylbenzoate derivative |

| Buchwald-Hartwig | Amine | 3-(benzyloxy)-2-fluoro-6-aminobenzoate derivative |

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While this compound itself is achiral, it can serve as a precursor to chiral derivatives through asymmetric transformations. Future research could focus on developing enantioselective methods to introduce chirality, either by modifying existing substituents or by adding new chiral groups.

One promising avenue is the development of asymmetric cross-coupling reactions. For instance, an asymmetric Suzuki-Miyaura coupling could be employed to create axially chiral biaryl compounds. This would involve the use of chiral ligands on the palladium catalyst to control the stereochemical outcome of the reaction. The synthesis of enantiomerically enriched fluorinated biaryls is an area of growing interest, and applying this methodology to the target compound could lead to novel chiral ligands or materials with unique optical properties. rsc.org

Another approach would be the enantioselective modification of a functional group introduced through a prior reaction. For example, if an alkenyl group is introduced via a Heck reaction, it could then be subjected to an asymmetric dihydroxylation or epoxidation to create chiral diol or epoxide derivatives. Furthermore, the development of synthetic routes to chiral precursors of this compound, where one of the substituents is introduced in an enantioselective manner, would provide access to a range of enantioenriched building blocks. nih.govchemrxiv.orgnih.govnih.gov The use of chiral auxiliaries or catalysts in the early stages of the synthesis could establish a stereocenter that is carried through to the final product. fu-berlin.defu-berlin.de

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. acs.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields, improved selectivity, and reduced waste. nih.gov

Future research in this area would involve the development of a continuous flow process for the multi-step synthesis of the target compound. rsc.org This could involve the integration of several reaction steps, such as bromination, fluorination, etherification, and esterification, into a single, streamlined process. researchgate.net The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis. mdpi.comresearchgate.net

Furthermore, the integration of automated synthesis platforms with flow chemistry could enable the rapid generation of a library of derivatives based on the this compound scaffold. nih.govamidetech.com By systematically varying the building blocks and reagents, a large number of compounds could be synthesized and screened for desired properties in a high-throughput manner. This approach would be particularly valuable for drug discovery and materials development programs.

Advanced Materials Science Applications

The unique combination of a polar fluorine atom, a bulky benzyloxy group, and a polarizable bromine atom suggests that derivatives of this compound could find applications in materials science. In particular, the rigid aromatic core and the potential for introducing various substituents make this scaffold a promising candidate for the design of novel liquid crystals. mdpi.comresearchgate.net

Future research could explore the synthesis of a series of derivatives where the bromine atom is replaced with different aromatic or aliphatic groups to investigate the influence of molecular shape and polarity on mesomorphic properties. The presence of the lateral fluorine atom is known to significantly impact the dielectric anisotropy and viscosity of liquid crystals, and the benzyloxy group could promote the formation of smectic phases. mdpi.com By systematically modifying the structure, it may be possible to tune the melting points, clearing points, and other physical properties to meet the requirements for specific applications, such as in display technologies. nih.gov

Beyond liquid crystals, the high fluorine content of certain derivatives could impart useful properties such as hydrophobicity and thermal stability, making them suitable for applications in specialty polymers and coatings. The introduction of polymerizable groups, such as acrylates or styrenes, could allow for the incorporation of the fluorinated aromatic core into polymer backbones, leading to materials with tailored optical, electronic, and surface properties.

Table 2: Potential Influence of Substituents on Liquid Crystalline Properties

| Substituent | Potential Effect on Properties |

| Fluorine | Can modify dielectric anisotropy and viscosity |

| Benzyloxy Group | May promote the formation of smectic phases |

| Bromo Group (or its replacement) | Influences molecular shape, polarity, and intermolecular interactions |

| Methyl Ester | Can be hydrolyzed and extended to create longer molecular structures |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful approach to accelerate the discovery and development of new molecules and materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives. mdpi.com

Future research should leverage this synergy to guide the design of new synthetic targets and to understand the outcomes of chemical reactions. For example, DFT calculations could be used to predict the regioselectivity and stereoselectivity of catalytic reactions, helping to optimize reaction conditions and minimize the formation of unwanted byproducts. researchgate.net Computational studies could also be used to predict the physical properties of new materials, such as the mesomorphic behavior of potential liquid crystals or the electronic properties of conjugated systems. nih.gov

This synergistic approach would involve a continuous feedback loop between computational prediction and experimental validation. Computational models would be used to generate hypotheses and prioritize synthetic targets, while experimental results would be used to refine and validate the computational models. This integrated strategy would not only accelerate the pace of research but also lead to a deeper understanding of the structure-property relationships governing the behavior of this fascinating class of molecules.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ (radical) | 60-75% | Competing di-bromination |

| Esterification | MeCl, H₂SO₄, reflux | 85-90% | Hydrolysis under acidic conditions |

| Benzyloxy Addition | BnBr, K₂CO₃, DMF, 80°C | 70-80% | Ortho/para selectivity issues |

Advanced: How do the positions of halogen substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The bromine (6-position) and fluorine (2-position) create distinct electronic effects:

- Bromine : Acts as a strong electron-withdrawing group (EWG) via inductive effects, activating the ring for NAS at meta/para positions.

- Fluorine : While also an EWG, its resonance donation can deactivate specific positions. The combined effects create a reactivity profile favoring substitution at the 4-position (relative to bromine) or 5-position (relative to fluorine). Experimental studies on analogs show that bromine’s steric bulk may hinder substitution at adjacent positions, necessitating optimized conditions (e.g., elevated temperatures or polar aprotic solvents like DMSO) .

Data Contradiction Note : reports higher reactivity for para-substituted bromo analogs, while highlights steric hindrance in ortho-substituted derivatives. This suggests positional effects must be evaluated case-by-case using DFT calculations or Hammett plots.

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. The benzyloxy group’s protons appear as a singlet (~δ 4.9–5.1 ppm), while fluorine’s deshielding effect shifts adjacent protons downfield.

- 19F NMR : Provides direct evidence of fluorine’s electronic environment (δ -110 to -120 ppm for aromatic fluorine).

- HRMS (ESI+) : Validates molecular weight (C₁₅H₁₁BrFO₃; expected [M+H]+ = 345.99).

- IR : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Q. Table 2: Representative NMR Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Benzyloxy (CH₂Ph) | 5.05 (s, 2H) | 70.2 |

| Methyl ester (COOCH₃) | 3.90 (s, 3H) | 52.5 |

| Aromatic Br/F | - | 162.1 (C-F), 118.9 (C-Br) |

Advanced: What strategies mitigate competing side reactions during esterification?

Answer:

Competing hydrolysis or transesterification can be minimized by:

- Controlled Acidity : Use weakly acidic catalysts (e.g., TsOH instead of H₂SO₄) to avoid protonating the ester carbonyl.

- Dry Conditions : Rigorous drying of solvents (e.g., molecular sieves in MeOH) prevents water-induced hydrolysis.

- Low-Temperature Quenching : Rapid cooling post-reaction arrests side-product formation.

notes that microwave-assisted synthesis reduces reaction time, thereby limiting degradation pathways (e.g., 80% yield achieved in 15 minutes vs. 6 hours conventionally) .

Advanced: How can computational modeling predict biological activity of analogs?

Answer:

- Docking Studies : Molecular docking against target enzymes (e.g., kinases) identifies potential binding affinities. The bromine and fluorine substituents enhance hydrophobic interactions in active sites.

- QSAR Models : Correlate substituent electronic parameters (σ, π) with observed IC₅₀ values. For example, analogs with electron-withdrawing groups at the 2- and 6-positions show enhanced activity against inflammatory targets .

- MD Simulations : Assess stability of ligand-protein complexes over time, highlighting critical hydrogen bonds with the ester carbonyl.

Basic: What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.